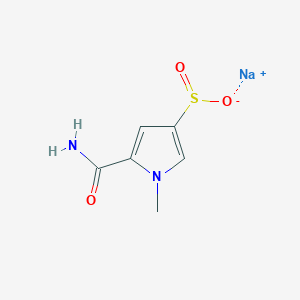
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate typically involves the reaction of 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The compound can undergo substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfhydryl compounds, and various substituted pyrrole derivatives .
科学的研究の応用
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfinic group can undergo oxidation and reduction, influencing cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
Sodium 5-carbamoyl-1H-pyrrole-3-sulfinate: Lacks the methyl group, resulting in different chemical properties.
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonate: Contains a sulfonic group instead of a sulfinic group, leading to different reactivity.
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-2-sulfinate: The sulfinic group is positioned differently, affecting its chemical behavior.
Uniqueness
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
特性
分子式 |
C6H7N2NaO3S |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
sodium;5-carbamoyl-1-methylpyrrole-3-sulfinate |
InChI |
InChI=1S/C6H8N2O3S.Na/c1-8-3-4(12(10)11)2-5(8)6(7)9;/h2-3H,1H3,(H2,7,9)(H,10,11);/q;+1/p-1 |
InChIキー |
ZSYCMAJWOKNGFE-UHFFFAOYSA-M |
正規SMILES |
CN1C=C(C=C1C(=O)N)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


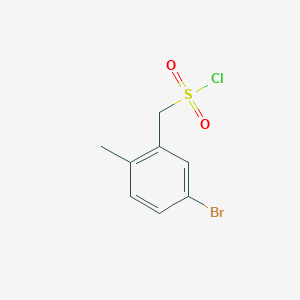
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
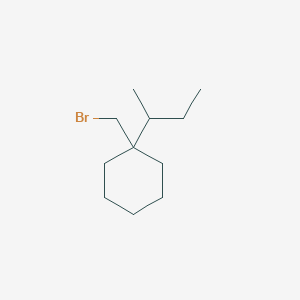
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
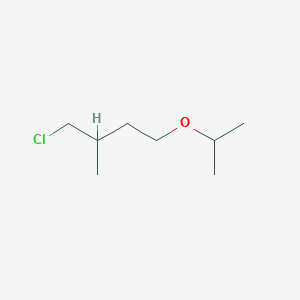
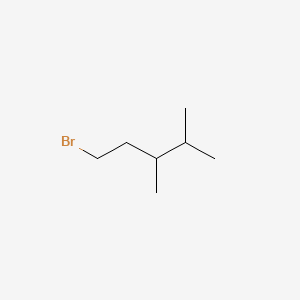
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
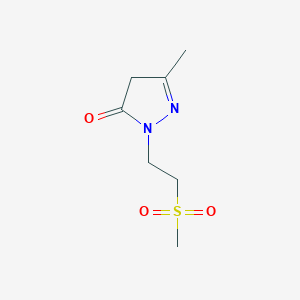

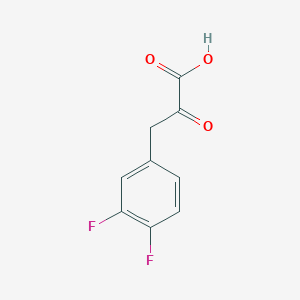
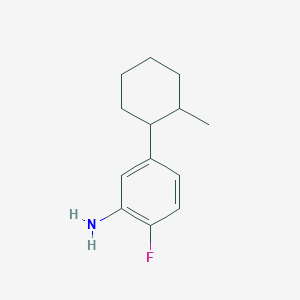
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)

